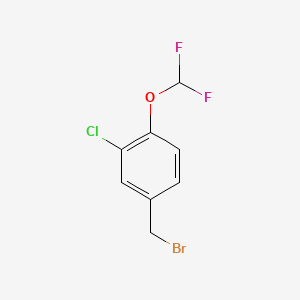

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, chloro, and difluoromethoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-difluoromethoxy-3-hydroxybenzaldehyde, followed by chlorination and subsequent bromomethylation. The reaction conditions often involve the use of reagents like bromine, chlorine, and bromomethylating agents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.

Oxidizing Agents: Agents like potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: Agents like lithium aluminum hydride for reduction.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene serves as an intermediate in synthesizing more complex organic molecules. Its halogenated structure allows for various substitution reactions, enabling the formation of diverse derivatives .

The compound has garnered attention for its potential biological activities:

- Enzyme Inhibitors : It can be utilized in developing inhibitors targeting specific enzymes.

- Receptor Modulators : Its structure allows it to interact with biological receptors, potentially modulating their activity .

Case Study: Antimicrobial Properties

Research indicates that certain derivatives of this compound exhibit efficacy against resistant bacterial strains, suggesting potential applications in antibiotic development .

Agricultural Chemistry

This compound is also employed in the synthesis of herbicides and insecticides. Its effectiveness in pest control is attributed to its ability to disrupt neuronal function in target organisms by affecting sodium channel dynamics .

Case Study: Insecticidal Activity

A study demonstrated that derivatives of this compound showed significant insecticidal activity against various pest species through mechanisms involving neuronal signaling disruption .

Toxicological Profile

While the compound has useful applications, it is noted for its acute toxicity:

- Harmful if swallowed (H302)

- Causes severe skin burns and eye damage (H314)

Safety precautions must be observed during handling to mitigate risks associated with exposure .

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromomethyl and chloro groups can influence its reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

Bromobenzene: A simpler aryl bromide with a single bromine substituent.

Chlorobenzene: A benzene ring with a single chlorine substituent.

Difluoromethoxybenzene: A benzene ring with a difluoromethoxy substituent.

Uniqueness

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both bromomethyl and chloro groups allows for diverse reactivity, while the difluoromethoxy group enhances its potential for biological activity and stability .

Actividad Biológica

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene, with the CAS number 58215-11-5, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : C8H6BrClF2O

- Molecular Weight : 271.49 g/mol

- IUPAC Name : this compound

- Solubility : Data not available

Synthesis

The synthesis of this compound typically involves halogenation and substitution reactions. The compound is often synthesized through the bromination of chlorinated aromatic precursors followed by the introduction of difluoromethoxy groups.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and cellular components. It acts as an electrophile, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions.

Toxicological Profile

The compound has been noted for its acute toxicity:

- Harmful if swallowed (H302)

- Causes severe skin burns and eye damage (H314)

These properties indicate that while it may have useful applications, safety precautions must be observed during handling.

Insecticides and Herbicides

This compound is utilized in the synthesis of herbicides and insecticides. Its effectiveness in pest control is linked to its ability to disrupt neuronal function in target organisms by affecting sodium channel dynamics, similar to other halogenated compounds used in agriculture.

Pharmaceutical Research

Research indicates potential applications in medicinal chemistry, particularly in developing compounds targeting specific biological pathways. For instance, studies have explored its derivatives for use against bacterial infections and other diseases.

Case Study 1: Insecticidal Activity

A study demonstrated that derivatives of this compound exhibited significant insecticidal activity against various pest species. The mechanism involved the disruption of neuronal signaling pathways, leading to paralysis and death in insects.

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties of this compound revealed that certain derivatives showed efficacy against resistant strains of bacteria. This suggests a potential role in developing new antibiotics or antimicrobial agents.

Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant insecticidal activity through sodium channel modulation. |

| Study B | Showed antimicrobial effects against resistant bacterial strains, indicating potential for therapeutic applications. |

| Study C | Investigated the toxicological effects on non-target organisms, emphasizing safety concerns. |

Propiedades

IUPAC Name |

4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFAPWCAAOFSBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.